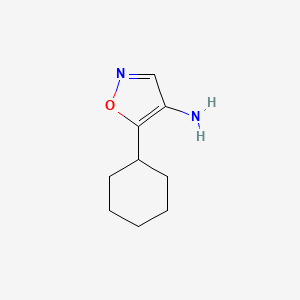

5-Cyclohexylisoxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-cyclohexyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C9H14N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |

InChI Key |

VRRJLKWXNROXRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NO2)N |

Origin of Product |

United States |

Methodologies for the Synthesis of 5 Cyclohexylisoxazol 4 Amine and Its Core Scaffolds

Retrosynthetic Dissection and Identification of Key Precursors for 5-Cyclohexylisoxazol-4-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the formation of the isoxazole (B147169) ring and the installation of the amino group.

A key strategy for the synthesis of 4-amino-5-alkylisoxazoles involves the reaction of a lithiated alkyl nitrile with an α-chlorooxime. nih.gov Applying this logic to this compound, a primary retrosynthetic disconnection can be made at the C4-C5 and N-O bonds of the isoxazole ring. This leads to two key precursors: cyclohexylacetonitrile and a suitable three-carbon synthon that can provide the C3, C4, and the amino functionality.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies cyclohexylacetonitrile as a key precursor, providing the cyclohexyl group and the adjacent carbon atom (C5). The remaining portion of the isoxazole ring, including the C4-amino group, can be derived from a synthon equivalent to an amino-functionalized nitrile oxide or a related reactive intermediate. A practical approach to realize this strategy is through the use of α-chlorooximes. nih.gov

Another retrosynthetic approach considers the formation of the isoxazole ring via a [3+2] cycloaddition reaction. In this scenario, the isoxazole ring is formed from a nitrile oxide and an enamine derived from a cyclohexyl ketone.

| Retrosynthetic Approach | Key Precursors | Rationale |

| Nitrile Addition to Chlorooxime | Cyclohexylacetonitrile, α-Chlorooxime | Based on established methods for 4-alkyl-5-aminoisoxazoles. nih.gov |

| [3+2] Cycloaddition | Cyclohexyl-substituted enamine, Nitrile oxide precursor | A fundamental and versatile method for isoxazole synthesis. |

Classical and Established Synthetic Routes to this compound

A reliable multi-step synthesis for 4-alkyl-5-aminoisoxazoles, which can be adapted for this compound, involves the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime. nih.gov This method provides high yields and is applicable to a range of nitriles and chlorooximes.

The general sequence is as follows:

Formation of the Lithiated Nitrile : Cyclohexylacetonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding carbanion.

Nucleophilic Addition : The lithiated cyclohexylacetonitrile then acts as a nucleophile, attacking the carbon atom of an α-chlorooxime.

Cyclization : The resulting intermediate undergoes spontaneous cyclization to form the this compound.

A key intermediate in this synthesis is the α-chlorooxime. The synthesis of this intermediate typically starts from an aldehyde, which is converted to an oxime and then chlorinated.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by avoiding the isolation of intermediates. For the synthesis of substituted isoxazoles, several one-pot procedures have been developed. For instance, a three-component reaction involving hydroxylamine (B1172632) hydrochloride, a β-keto ester, and an aldehyde can yield isoxazol-5(4H)-ones in a single step. mdpi.com While this specific example leads to a different substitution pattern, the principle of multicomponent reactions can be adapted for the synthesis of this compound.

A potential one-pot approach for this compound could involve the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an enamine derived from a cyclohexyl ketone. This would constitute a [3+2] cycloaddition reaction. The use of microwave irradiation can often accelerate such cycloaddition reactions.

Advanced and Catalytic Synthetic Approaches for this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Transition metals, particularly copper and gold, have been widely used to catalyze the synthesis of isoxazoles. organic-chemistry.org A common approach involves the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides. Copper(I) catalysts are particularly effective in promoting this reaction, often leading to high regioselectivity.

For the synthesis of this compound, a transition metal-catalyzed approach could involve the cycloaddition of a cyclohexyl-substituted alkyne with a source of the "N-O" fragment, potentially derived from a nitrile oxide precursor in the presence of a suitable catalyst.

The general scheme for a copper-catalyzed cycloaddition is as follows:

Cyclohexyl-C≡CH + R-CNO --(Cu catalyst)--> 5-Cyclohexyl-3-R-isoxazole

Further functionalization at the 4-position would then be required to introduce the amino group. Alternatively, a more convergent approach would involve a transition metal-catalyzed reaction that directly incorporates the 4-amino functionality.

| Catalyst | Reaction Type | Precursors | Potential Advantages |

| Copper(I) | [3+2] Cycloaddition | Alkyne, Nitrile oxide | High regioselectivity, mild conditions. |

| Gold(III) | Cycloisomerization | α,β-Acetylenic oximes | Good yields, applicable to various substituted isoxazoles. organic-chemistry.org |

| Calcium | Elimination-Cyclization | N-acyl-N,O-acetal, Isocyanide | Sustainable catalyst, rapid reaction times. nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. In the context of isoxazole synthesis, organocatalysts can be employed to promote cycloaddition reactions. For example, amine-functionalized cellulose (B213188) has been used as a catalyst in the three-component reaction to form isoxazol-5(4H)-one derivatives. mdpi.com

An enantioselective organocatalytic amination of oxazol-5(2H)-ones has also been reported, demonstrating the potential of organocatalysis to introduce chirality and functional groups into isoxazole-related scaffolds. rsc.org For the synthesis of this compound, an organocatalytic approach could involve the use of a chiral amine or a bifunctional catalyst to promote the key bond-forming steps, potentially offering control over stereochemistry if a chiral center were present.

Application of Hypervalent Iodine Reagents in this compound Synthesis

Hypervalent iodine(III) reagents have emerged as powerful and environmentally benign oxidants in modern organic synthesis, offering mild conditions for a variety of transformations, including the formation of heterocyclic systems like isoxazoles. nih.govdovepress.com Their application in the synthesis of isoxazoles, including precursors to this compound, primarily involves the oxidative cyclization of aldoximes. mdpi.com Reagents such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are frequently employed. dovepress.commkuniversity.ac.in

The general strategy involves the in situ generation of a nitrile oxide from an aldoxime, facilitated by the hypervalent iodine reagent. mdpi.com This highly reactive nitrile oxide intermediate then undergoes an intramolecular cycloaddition to form the isoxazole ring. mdpi.com A reliable method has been developed for synthesizing various fused isoxazoles and isoxazolines through a catalytic intramolecular oxidative cycloaddition of aldoximes using hypervalent iodine species. mdpi.com

The mechanism proposed involves the initial reaction of the hypervalent iodine(III) species with the aldoxime. This is followed by the elimination of the iodoarene and an acid to generate the nitrile oxide intermediate, which rapidly cyclizes to yield the final isoxazole product. mdpi.com This metal-free approach is advantageous due to its efficiency, short reaction times, and good to excellent yields at ambient temperatures. mkuniversity.ac.inmdpi.com While direct synthesis of this compound using this method is not extensively documented, the synthesis of the core isoxazole scaffold is well-established, providing a viable pathway to the target molecule through subsequent functionalization.

| Reagent | Role | Key Feature |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidant | Facilitates intramolecular oxidative S-N bond formation and cyclization. mkuniversity.ac.in |

| Phenyliodine diacetate (PIDA) | Oxidant | Used for oxidative annulation in heterocycle construction. dovepress.com |

| 2-Iodobenzoic acid / m-CPBA | Catalytic System | Generates the active hypervalent iodine species in situ. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of isoxazole derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.gov This involves the use of sustainable solvents, alternative energy sources, and atom-economical reaction pathways. preprints.org The primary route to isoxazoles, the 1,3-dipolar cycloaddition, is itself considered a "click chemistry" reaction, known for its high efficiency and clean conversion, which aligns with green chemistry ideals. nih.gov

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). scienceopen.com For isoxazole synthesis, several strategies have been developed to address this.

Solvent-Free Synthesis: Mechanochemistry, specifically ball-milling, has been successfully employed for the scalable, solvent-free synthesis of 3,5-disubstituted isoxazoles. nih.gov This method involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst under mechanical grinding conditions, achieving moderate to excellent yields. nih.gov

Sustainable Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water is a highly desirable green solvent, and methodologies have been developed for isoxazole synthesis in aqueous media. nih.govsemanticscholar.org For instance, a one-pot, four-component synthesis of 3,5-disubstituted isoxazoles has been achieved in water under ultrasonic irradiation, avoiding the use of hazardous organic solvents. nih.gov

| Condition | Method | Key Advantage |

| Solvent-Free | Ball-Milling | Eliminates solvent use, scalable, uses recyclable catalyst. nih.gov |

| Sustainable Solvent | Reaction in Water | Environmentally benign, often combined with ultrasonication for efficiency. nih.govsemanticscholar.org |

Alternative energy sources are a cornerstone of green synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer byproducts. researchgate.nettsijournals.com

Microwave-Assisted Synthesis: Microwave irradiation has become a key technique for the rapid synthesis of isoxazoles. tsijournals.com The reaction of chalcones with hydroxylamine hydrochloride, a common route to the isoxazole core, can be completed in minutes with improved yields under microwave heating, compared to several hours required for conventional heating. researchgate.net This method's major advantages include a significant decrease in reaction time and an increase in product yield. tsijournals.com

Ultrasonic-Induced Synthesis: Sonochemistry has also emerged as a powerful green tool for synthesizing isoxazole-based molecules. nih.govpreprints.org Ultrasound irradiation can accelerate reaction kinetics, minimize byproduct formation, and enable the use of green solvents. nih.gov One-pot cascade reactions for isoxazole formation have been successfully carried out under ultrasonication, often at room temperature and in aqueous media, highlighting the efficiency and sustainability of this approach. nih.govnih.gov

| Technique | Typical Reaction Time | Yield Comparison |

| Conventional Heating | 6-8 hours | 58-69% researchgate.net |

| Microwave Irradiation | 6-10 minutes | 67-82% researchgate.net |

| Ultrasonic Irradiation | 20-30 minutes | 65-95% nih.gov |

For the large-scale and continuous production of isoxazoles, flow chemistry offers significant advantages over traditional batch processing. researchgate.net This technique allows for superior control over reaction parameters such as temperature and pressure, enhanced safety by minimizing the volume of reactive intermediates at any given time, and straightforward scalability. researchgate.net A multi-step flow process for synthesizing trisubstituted isoxazoles has been developed, telescoping oximation, chlorination, and cycloaddition steps into a continuous sequence. researchgate.net This approach effectively manages exothermic reactions and can be adapted for different substrates. researchgate.net The integration of in-line purification and automated chromatography systems further enhances the efficiency of flow synthesis, making it a powerful platform for generating heterocyclic targets on a large scale. nih.gov

Mechanistic Elucidation of Reactions Leading to this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of the isoxazole ring is predominantly achieved through a 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net

The most versatile and widely used method for constructing the isoxazole scaffold is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). researchgate.netwikipedia.org This reaction is a type of pericyclic reaction, often referred to as the Huisgen cycloaddition. nih.govwikipedia.org

Pathway: The reaction proceeds via a concerted mechanism, where the C-C and C-O bonds are formed in a single transition state. nih.gov The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation. nih.govnih.gov This intermediate then reacts with a suitable dipolarophile, such as a cyclohexyl-substituted alkyne, to form the 5-cyclohexylisoxazole (B19137) ring system.

Regioselectivity: The regioselectivity of the cycloaddition—that is, which of the two possible regioisomers is formed—is a critical aspect of the synthesis. acs.org This outcome is primarily governed by the electronic properties of the dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Generally, the reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap. wikipedia.org For the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the dipole, leading to the formation of the 3,5-disubstituted isoxazole as the major product. escholarship.org Steric effects can also influence the regiochemical outcome. wikipedia.org

Ring-Closing and Rearrangement Mechanisms

A significant and direct method for the synthesis of 4-alkyl-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes. nih.gov This approach is notable for its high yields and operational simplicity. The reaction proceeds through a nucleophilic attack of the carbanion generated from the deprotonation of an alkyl nitrile, such as cyclohexylacetonitrile, on the electrophilic carbon of an (α)-chlorooxime. This is followed by an intramolecular cyclization to form the 5-aminoisoxazole ring.

The general mechanism can be outlined as follows:

Deprotonation of the Nitrile: The alkyl nitrile is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures to generate a lithiated nitrile (a carbanion).

Nucleophilic Addition: The resulting nucleophilic carbanion adds to the carbon atom of the C=N bond of the (α)-chlorooxime.

Ring Closure: The intermediate then undergoes a spontaneous intramolecular cyclization. The nitrogen of the oxime attacks the nitrile carbon, leading to the formation of the isoxazole ring with the elimination of lithium chloride.

This method has been shown to be effective for a range of alkyl nitriles, with the size of the alkyl group having a minimal impact on the reaction's success, suggesting its applicability for the synthesis of this compound. acs.org

While the aforementioned method is a direct synthesis, it is worth noting that rearrangement reactions are also a feature of isoxazole chemistry, although not the primary route to this specific compound. For instance, the Boulton-Katritzky rearrangement is a known thermal or base-catalyzed rearrangement of certain heterocyclic systems that can lead to the formation of new heterocyclic rings. organic-chemistry.orgorganic-chemistry.org However, for the synthesis of this compound, the direct ring-closing approach is more efficient.

Optimization Strategies for Yield and Purity of this compound

The optimization of the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its potential applications. Several factors can be fine-tuned to improve the outcome of the reaction between a lithiated nitrile and an (α)-chlorooxime.

Reaction Temperature: The temperature at which the lithiation of the nitrile and the subsequent addition to the chlorooxime are carried out is a critical parameter. The initial deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the organolithium base. The addition reaction may also be maintained at this low temperature, with a gradual warming to room temperature to drive the reaction to completion. For some 3-amino-5-alkyl isoxazoles, it has been observed that lower temperatures (≤45 °C) favor the formation of the desired isomer.

Base and Solvent Selection: The choice of the strong base for deprotonation is important. While n-butyllithium is commonly used, other bases like lithium diisopropylamide (LDA) could also be employed and may offer different selectivity or reactivity. The solvent system, typically an aprotic ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is chosen to ensure the stability of the organolithium reagents and the intermediates.

Stoichiometry of Reactants: The molar ratio of the reactants can significantly influence the yield. An excess of the lithiated nitrile is often used to ensure the complete consumption of the (α)-chlorooxime. acs.org The optimal ratio would need to be determined empirically for the specific synthesis of this compound.

Purification Techniques: The purity of the final product is paramount. After the reaction is complete, a standard workup procedure involving quenching the reaction with a proton source (e.g., water or a saturated ammonium (B1175870) chloride solution) is followed by extraction of the product into an organic solvent. Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of the eluent system is critical for separating the desired product from any unreacted starting materials and byproducts. Recrystallization can also be a valuable technique for obtaining highly pure crystalline material.

Chemical Reactivity and Derivatization Studies of 5 Cyclohexylisoxazol 4 Amine

Reactivity Profiling of the Amine Functionality in 5-Cyclohexylisoxazol-4-amine

The exocyclic primary amine group (-NH₂) is a key center of reactivity in the this compound molecule. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily participate in reactions with a variety of electrophilic species.

The primary amine of this compound is readily susceptible to acylation, alkylation, and sulfonylation, leading to the formation of stable N-substituted derivatives. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with acylating agents such as acyl chlorides or anhydrides. This results in the formation of the corresponding amide derivative. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Highly selective acyl transfer reagents can be employed to achieve high yields in these transformations rsc.org.

Alkylation: The introduction of an alkyl group onto the amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide, yielding secondary or tertiary amines. However, this method can sometimes lead to over-alkylation, producing a mixture of products. Alternative methods, such as the diazotization of aliphatic amines, can offer preferential formation of specific substituted products organic-chemistry.org.

Sulfonylation: Reacting this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This transformation is analogous to acylation and is a common strategy in the synthesis of compounds with potential biological activity.

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | N-(5-cyclohexylisoxazol-4-yl)acetamide |

| Alkylation | Methyl Iodide | Secondary Amine | 5-Cyclohexyl-N-methylisoxazol-4-amine |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | N-(5-cyclohexylisoxazol-4-yl)benzenesulfonamide |

The primary amine of this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically reversible and catalyzed by mild acid. operachem.comopenstax.org The optimal pH for imine formation is generally found to be weakly acidic, around 4 to 5. openstax.orgyoutube.com The mechanism involves two main stages:

Nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgopenstax.org

Dehydration (elimination of a water molecule) from the carbinolamine to yield the C=N double bond of the imine. libretexts.org

The formation of stable hemiaminals can sometimes be observed as intermediates in the reaction pathway, particularly under neutral conditions. nih.gov The equilibrium can be shifted toward the imine product by removing the water formed during the reaction. operachem.com

Expanding on imine formation, the amine functionality exhibits broad reactivity towards a range of carbonyl compounds and other electrophiles. The nucleophilicity of the nitrogen atom drives these reactions.

Reactions with Carbonyl Compounds: Beyond simple aldehydes and ketones, the amine can react with other carbonyl-containing electrophiles. For example, reaction with α,β-unsaturated ketones can lead to Michael addition products, where the amine adds to the β-carbon of the unsaturated system. nih.gov

Reactions with other Electrophiles: The amine group can react with various other electron-deficient species. For instance, in the context of heterocyclic synthesis, amines can participate in condensation reactions that lead to the formation of larger, more complex ring systems. The Mannich reaction, involving an aldehyde and another compound with an active hydrogen, is a classic example of creating β-amino carbonyl compounds. researchgate.net

| Carbonyl Reactant | Product Name Example |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-cyclohexylisoxazol-4-amine |

| Acetone | N-(5-cyclohexylisoxazol-4-yl)propan-2-imine |

| Cyclohexanone | N-(5-cyclohexylisoxazol-4-yl)cyclohexan-1-imine |

Transformations Involving the Isoxazole (B147169) Ring System of this compound

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. nanobioletters.com Its stability and reactivity are influenced by the substituents attached to it. In this compound, the electron-donating amine group at C4 significantly impacts the ring's electronic properties.

Electrophilic Substitution: The -NH₂ group is a powerful activating group that increases the electron density of the aromatic ring, facilitating electrophilic substitution. byjus.com Due to resonance effects, it directs incoming electrophiles primarily to the ortho and para positions. byjus.com In the 4-aminoisoxazole system, the C3 position is analogous to an ortho position and is expected to be the primary site of attack for electrophiles such as those used in halogenation, nitration, or sulfonation reactions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the isoxazole ring is less common unless a good leaving group (like a halogen) is present at one of the ring positions. For the parent compound, this compound, direct nucleophilic substitution on the ring is unlikely. However, if the amine were first converted to a diazonium salt, this group could then act as a leaving group, allowing for the introduction of various nucleophiles. The regioselectivity of such reactions is a critical consideration in synthetic design. nih.govresearchgate.net

The N-O bond in the isoxazole ring is relatively weak and represents a site of potential cleavage, leading to various ring-opening and rearrangement reactions. nih.gov These transformations can be initiated under various conditions, including reductive cleavage, treatment with a base, or photochemical activation.

Reductive Ring-Opening: Catalytic hydrogenation can cleave the N-O bond, leading to the formation of an acyclic β-amino enone. This is a common transformation for isoxazoles and provides a synthetic route to other important chemical structures.

Base-Catalyzed Rearrangements: Strong bases can deprotonate the C3 position of the isoxazole ring. The resulting anion can undergo a series of transformations, including ring-opening to a β-ketonitrile intermediate.

Rearrangement Reactions: Isoxazoles can participate in rearrangements analogous to classic named reactions. For example, under certain conditions, isoxazoles can undergo transformations that share mechanistic features with rearrangements like the Beckmann or Curtius rearrangements, which involve the migration of a group to an electron-deficient nitrogen atom. byjus.comwiley-vch.denih.gov The specific products of such reactions are highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed.

Conversion of Isoxazole to Other Heterocyclic Systems (e.g., Pyrroles, Oxazoles, Pyrazoles)

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, which serves as a key feature for its transformation into other heterocyclic systems. researchgate.netclockss.org This lability can be exploited under various reaction conditions, including photochemical, thermal, or catalytic methods, to induce ring-opening and subsequent recyclization cascades.

General Mechanisms for Isoxazole Ring Transformation:

Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, often catalyzed by transition metals like iron. This process typically yields a β-amino enone intermediate, which can then be induced to cyclize into different heterocyclic structures.

Photochemical Rearrangement: UV irradiation can cause the isoxazole ring to collapse and rearrange. wikipedia.org This often proceeds through a transient azirine intermediate, which can then be converted into other heterocycles like oxazoles. wikipedia.orgresearchgate.netspbu.ru

Base or Acid-Catalyzed Rearrangements: Treatment with bases or acids can open the isoxazole ring, leading to intermediates that can be trapped intramolecularly or with other reagents to form new rings.

For this compound, these transformations would lead to a variety of substituted heterocycles where the cyclohexyl and amino functionalities are retained or modified.

Potential Conversion Pathways:

To Pyrroles: Reductive ring opening of the isoxazole moiety, followed by an intramolecular condensation involving the amino group and the newly formed carbonyl functionalities, could lead to the formation of highly substituted pyrrole derivatives.

To Oxazoles: Photolytic conditions could induce an isoxazole-azirine isomerization, which upon rearrangement could yield a cyclohexyl-substituted oxazole (B20620). researchgate.netspbu.ru

To Pyrazoles: Reaction with hydrazines could initiate a ring transformation. The hydrazine could attack the isoxazole ring, leading to cleavage and subsequent cyclization to form a stable pyrazole ring system.

Table 1: Potential Heterocyclic Transformations of this compound

| Target Heterocycle | Reagents and Conditions | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| Pyrrole | Fe/NH₄Cl, Heat | β-Amino enone | Cyclohexyl-aminopyrrole derivative |

| Oxazole | UV light (Photolysis) | Azirine | Cyclohexyl-aminooxazole derivative |

| Pyrazole | Hydrazine (e.g., N₂H₄), Heat | Ring-opened adduct | Cyclohexyl-aminopyrazole derivative |

| Pyridine (B92270) | Iron-mediated reductive ring opening | Ring-opened intermediate | 2,5-disubstituted pyridine derivative researchgate.net |

Reactivity of the Cyclohexyl Moiety of this compound

Direct functionalization of the saturated cyclohexyl ring presents a synthetic challenge due to the inertness of its C-H bonds. researchgate.net However, modern synthetic methods allow for selective modifications.

Radical Reactions: Free-radical halogenation can introduce a halide onto the cyclohexane (B81311) ring, typically at the most substituted carbon or where a stabilized radical can form. These halogenated derivatives can then serve as precursors for further modifications.

C-H Activation/Oxidation: Transition-metal-catalyzed C-H activation offers a more controlled approach to introduce functionality. nih.gov Catalysts can direct oxidation or arylation to specific positions on the ring, although selectivity can be challenging. For instance, remote C-H functionalization can be achieved under palladium catalysis to introduce aryl groups at the γ-position. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of C(sp³)–H bonds, enabling the introduction of various groups onto the cyclohexyl ring under mild conditions. researchgate.net

The cyclohexyl ring predominantly exists in a stable chair conformation. The orientation of the isoxazole substituent (either axial or equatorial) can have a profound impact on the molecule's reactivity due to steric and stereoelectronic effects. spcmc.ac.inchemistryschool.net

Steric Hindrance: An equatorially positioned substituent is generally more stable and less sterically hindered. spcmc.ac.in This conformation may allow for easier access of reagents to the reactive centers on the isoxazole ring (the amino group and the ring itself). Conversely, an axial substituent could sterically shield one face of the heterocyclic ring, potentially leading to diastereoselective reactions.

Stereoelectronic Effects: The relative orientation of orbitals in the cyclohexyl ring and the substituent can influence reaction rates. For example, in elimination reactions on a functionalized cyclohexyl ring, a trans-diaxial arrangement of the leaving group and a proton is typically required for an E2 mechanism to proceed efficiently. spcmc.ac.in

Table 2: Conformational Effects on Reactivity

| Conformation | Substituent Position | Steric Hindrance at Heterocycle | Potential Reactivity Outcome |

|---|---|---|---|

| Chair | Equatorial | Lower | Faster reaction rates, less facial selectivity |

| Chair | Axial | Higher | Slower reaction rates, potential for high diastereoselectivity |

| Twist-Boat | N/A | Variable | May provide alternative reaction pathways |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly efficient for generating molecular diversity. The 4-amino-5-cyclohexylisoxazole structure is an excellent candidate for MCRs, with the amino group acting as a key nucleophilic component.

Aminoazoles are frequently used in MCRs, often reacting with carbonyl compounds and a third component to build more complex heterocyclic systems. beilstein-journals.orgfrontiersin.org By analogy, this compound could participate in several classic and novel MCRs:

Biginelli-type Reactions: Condensation with an aldehyde and a β-ketoester could potentially lead to the formation of dihydropyrimidine-fused isoxazoles.

Hantzsch-type Reactions: Similar to the Biginelli reaction, this could involve an aldehyde and a β-dicarbonyl compound to synthesize dihydropyridine derivatives.

Ugi and Passerini Reactions: While less common for simple aminoazoles, isocyanide-based MCRs could potentially involve the amino group of this compound to create peptide-like scaffolds.

Reactions with Cyclic CH-Acids: MCRs involving aldehydes and cyclic ketones or 1,3-diketones can lead to the formation of fused ring systems. beilstein-journals.orgfrontiersin.org

The cyclohexyl group would be carried through these transformations, imparting lipophilicity to the resulting complex molecules.

Rational Design and Synthesis of Advanced this compound Derivatives

The rational design of new derivatives of this compound can be approached by considering modifications to both the heterocyclic core and the cyclohexyl moiety to tune the molecule's properties.

Strategies for Derivative Synthesis:

Derivatization of the Amino Group: The 4-amino group is a prime target for modification. Acylation, alkylation, sulfonylation, or reaction with isocyanates and isothiocyanates can be used to install a wide variety of functional groups. These reactions are typically straightforward and allow for the exploration of structure-activity relationships.

Modification of the Isoxazole Ring: As discussed in section 3.2.3, the isoxazole can be converted into other heterocycles. This strategy allows for significant changes to the core scaffold, potentially altering the electronic properties and three-dimensional shape of the molecule.

Functionalization of the Cyclohexyl Ring: Introducing polar groups (e.g., hydroxyl, carboxyl) or other substituents onto the cyclohexyl ring can modify the molecule's solubility, polarity, and potential for secondary interactions. This can be achieved through the methods outlined in section 3.3.1.

Use in Multi-Component Reactions: Employing this compound as a building block in MCRs (section 3.4) provides rapid access to a library of complex derivatives with diverse structural features. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Cyclohexylisoxazol 4 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-Cyclohexylisoxazol-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the amine, the isoxazole (B147169) ring, and the cyclohexyl group protons. The amine (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, generally in the range of 3.0-5.0 ppm. libretexts.org The isoxazole ring has one proton at the C3 position, which would resonate as a singlet in the aromatic region, typically around 8.0-8.5 ppm. sciarena.comchemicalbook.com The protons of the cyclohexyl group will appear in the aliphatic region (typically 1.0-2.5 ppm) as a series of complex multiplets due to spin-spin coupling between adjacent axial and equatorial protons. rsc.org The proton attached to the carbon adjacent to the isoxazole ring (C1' of the cyclohexyl group) would be expected at a slightly downfield-shifted position within this range due to the electronic influence of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The isoxazole ring carbons are characteristic: C5 (attached to the cyclohexyl group) and C3 are typically found significantly downfield, often in the range of 160-175 ppm, while C4 (bearing the amine group) is found at a more upfield position, approximately 95-110 ppm. sciarena.comipb.pt The carbons of the cyclohexyl ring would appear in the aliphatic region, generally between 25 and 45 ppm. rsc.org The carbon attached directly to the isoxazole ring (C1') would be the most downfield of the cyclohexyl signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole C3-H | ~8.0–8.5 (singlet) | ~150–160 |

| Isoxazole C4-NH₂ | ~3.0–5.0 (broad singlet) | ~95–110 |

| Isoxazole C5 | - | ~170–180 |

| Cyclohexyl C1'-H | ~2.5–3.0 (multiplet) | ~35–45 |

| Cyclohexyl C2'-C6' -H₂ | ~1.0–2.0 (multiplets) | ~25–35 |

Note: Predicted values are based on general principles and data from analogous heterocyclic compounds. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the cyclohexyl ring, showing correlations between adjacent protons (e.g., H1' with H2'/H6', H2' with H3', etc.).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each proton signal from the cyclohexyl group to its corresponding carbon atom, simplifying the assignment of the crowded aliphatic region. It would also confirm the assignment of the C3-H of the isoxazole ring.

A correlation between the C1'-H of the cyclohexyl ring and the C4 and C5 carbons of the isoxazole ring, confirming the attachment point.

Correlations from the amine protons (-NH₂) to the C4 and C5 carbons of the isoxazole ring.

A correlation between the C3-H and the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY could reveal through-space interactions between the C3-H of the isoxazole ring and the protons on the cyclohexyl ring, helping to define the preferred conformation of the cyclohexyl group relative to the planar isoxazole ring.

While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides detailed information about the structure in the crystalline form. This technique is invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments can be used. iastate.edu These experiments can differentiate between crystallographically inequivalent molecules in the unit cell, identify different polymorphs, and probe intermolecular interactions, such as hydrogen bonding involving the amine group, through changes in chemical shifts and relaxation times. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net

Amine (N-H) Vibrations: The primary amine group is expected to show two distinct N-H stretching bands in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹.

Isoxazole Ring Vibrations: The isoxazole ring has several characteristic vibrations. A C=N stretching vibration is typically observed around 1550-1650 cm⁻¹. Ring stretching vibrations involving C-O and C-C bonds usually appear in the 1300-1500 cm⁻¹ region. nih.gov

Cyclohexyl Group (C-H) Vibrations: The aliphatic C-H stretching vibrations of the cyclohexyl group will produce strong bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1450 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the non-polar C-C bonds in the rings and the symmetric vibrations of the molecule often produce strong Raman signals. nih.govglobalresearchonline.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (-NH₂) | N-H Stretch | 3300–3500 (two bands, medium) | Weak |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1600–1650 (medium) | Weak |

| Isoxazole Ring | C=N Stretch | 1550–1650 (medium-strong) | Medium-strong |

| Isoxazole Ring | Ring Stretch | 1300–1500 (multiple bands) | Strong |

| Cyclohexyl/Aliphatic | C-H Stretch | 2850–3000 (strong) | Strong |

| Cyclohexyl/Aliphatic | C-H Bend | ~1450 (medium) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org For this compound (C₁₀H₁₆N₂O), the expected exact mass can be calculated with high precision.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. acs.org The fragmentation of isoxazole rings is well-documented and often involves cleavage of the weak N-O bond as an initial step. youtube.com Common fragmentation pathways for isoxazole derivatives can include:

Ring Cleavage: The isoxazole ring can open and rearrange, leading to the loss of small neutral molecules like CO, HCN, or acetonitrile (B52724) derivatives. acs.orgnih.gov

Loss of the Cyclohexyl Group: Cleavage of the bond between the isoxazole ring and the cyclohexyl substituent can occur, leading to a fragment corresponding to the cyclohexyl cation or radical and the charged isoxazole amine fragment.

Fragmentation within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure. nih.gov

X-ray Crystallography for Absolute Structure Elucidation and Solid-State Packing

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com For this compound, a crystal structure would confirm the planarity of the isoxazole ring and determine the conformation of the cyclohexyl substituent (e.g., chair conformation) and its orientation relative to the heterocyclic ring. nih.gov

Furthermore, X-ray crystallography reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds. The primary amine group is capable of acting as a hydrogen bond donor, and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The analysis would likely reveal a network of intermolecular N-H···N or N-H···O hydrogen bonds that stabilize the crystal lattice.

Analysis of Molecular Geometry and Bond Parameters

The precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles, is most definitively achieved through single-crystal X-ray diffraction. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related isoxazole derivatives provides a clear blueprint of the expected structural parameters. rsc.org

The isoxazole ring is a planar, five-membered heterocycle. X-ray analysis of analogous structures reveals that the carbon-nitrogen and carbon-oxygen bond lengths within the ring are shorter than typical single bonds, indicating a degree of electron delocalization. rsc.org For instance, in a related isoxazole-linked 1,3,4-oxadiazole (B1194373) derivative, the C=N and C-O bond lengths within the heterocyclic systems are well-defined, reflecting the aromatic character of the ring. rsc.org

The cyclohexyl group, typically existing in a stable chair conformation, and the amino group are attached to the C5 and C4 positions of the isoxazole ring, respectively. The rotational freedom around the C-C bond connecting the cyclohexyl ring and the C-N bond of the amino group allows for various conformations. The specific orientation of these substituents is influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds. nih.gov

Computational methods, such as Density Functional Theory (DFT), complement experimental data by allowing for the optimization of the molecular geometry and the calculation of electronic properties. researchgate.net These theoretical studies can predict bond parameters with high accuracy and help rationalize the observed chemical behavior.

Table 1: Representative Bond Lengths in Isoxazole-Containing Structures Data is illustrative and based on published parameters for analogous heterocyclic systems. rsc.org

| Bond | Typical Length (Å) | Description |

| O1-N2 | ~1.42 | Oxygen-Nitrogen bond within the isoxazole ring |

| N2=C3 | ~1.30 | Double bond character between Nitrogen and Carbon |

| C3-C4 | ~1.43 | Carbon-Carbon bond within the isoxazole ring |

| C4=C5 | ~1.36 | Double bond character between Carbon atoms |

| C5-O1 | ~1.35 | Carbon-Oxygen bond within the isoxazole ring |

| C4-N (amine) | ~1.38 | Bond connecting the amino group to the ring |

| C5-C (cyclohexyl) | ~1.51 | Bond connecting the cyclohexyl group to the ring |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound arrange into a specific three-dimensional lattice, a process governed by a network of intermolecular interactions. The nature and strength of these interactions dictate the crystal's stability and physical properties.

The primary and most influential interaction is hydrogen bonding. cam.ac.uk The amino group (-NH₂) serves as an excellent hydrogen bond donor, while the nitrogen atom of the isoxazole ring is the primary hydrogen bond acceptor site. cam.ac.ukresearchgate.net This donor-acceptor pairing can lead to the formation of robust and predictable supramolecular synthons. Common motifs include:

Chains: Molecules link head-to-tail via N-H···N interactions, propagating in one dimension.

Dimers: Two molecules form a cyclic motif through a pair of N-H···N hydrogen bonds.

Modern crystallographic analysis often employs tools like Hirshfeld surface analysis to visualize and quantify these varied intermolecular contacts. nih.gov This method partitions crystal space and maps different interaction types on the molecular surface, providing a detailed fingerprint of the crystal packing environment and highlighting the relative importance of different close contacts. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

When the cyclohexyl ring or another part of an analog of this compound contains a stereocenter, the molecule becomes chiral, existing as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for analyzing these chiral molecules in solution. jasco-global.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl A CD spectrum plots this difference as a function of wavelength. Key applications include:

Determination of Enantiomeric Purity: Enantiomers produce CD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign). spark904.nl A racemic mixture (50:50 of each enantiomer) is CD-silent. Therefore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for rapid and accurate determination of the enantiomeric composition of a synthetic product. nih.govnih.gov

Determination of Absolute Configuration: The absolute configuration (the actual 3D arrangement of atoms, designated as R or S) of a chiral center can be determined by comparing the experimentally measured CD spectrum with a spectrum predicted from quantum-mechanical calculations (e.g., time-dependent DFT). nih.gov A match between the experimental and calculated spectra for a specific configuration (e.g., the R-isomer) provides strong evidence for that absolute configuration. Alternatively, the configuration can be assigned by comparing the spectrum to that of a known reference compound. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. jasco-global.com CD and ORD phenomena are mathematically related (through the Kronig-Kramers transforms), and both provide information about the stereochemistry of the molecule.

The development of novel chiral isoxazole derivatives has demonstrated significant stereochemical effects on their biological activity, underscoring the importance of these analytical methods. nih.gov For chiral amines in particular, protocols have been developed where derivatization or complexation leads to distinct CD signals, allowing for high-throughput screening of enantiomeric excess. nih.govutexas.edu

Table 2: Illustrative Correlation of CD Signal with Enantiomeric Excess (ee) This table is conceptual and illustrates the principle of the technique.

| Sample Composition | Enantiomeric Excess (ee) | Relative CD Signal Intensity |

| 100% R-enantiomer | 100% R | +1.0 (normalized) |

| 75% R-enantiomer, 25% S-enantiomer | 50% R | +0.5 |

| 50% R-enantiomer, 50% S-enantiomer (Racemic Mixture) | 0% | 0.0 |

| 25% R-enantiomer, 75% S-enantiomer | 50% S | -0.5 |

| 100% S-enantiomer | 100% S | -1.0 |

Theoretical and Computational Investigations of 5 Cyclohexylisoxazol 4 Amine

Quantum Chemical Calculations (DFT) on the Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including isoxazole (B147169) derivatives. DFT calculations can elucidate the fundamental electronic properties of 5-Cyclohexylisoxazol-4-amine, which are key to understanding its stability and reactivity.

DFT calculations can map the electron density distribution of this compound, revealing the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species. The molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of special interest as they are central to the molecule's chemical reactivity. For substituted isoxazoles, theoretical studies have shown that the distribution of electron density is significantly influenced by the nature and position of the substituents on the isoxazole ring.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The energy and spatial distribution of these orbitals are key determinants of reaction pathways.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the amino group and the isoxazole ring, indicating these are the likely sites for electrophilic attack.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The location of the LUMO will indicate the most probable sites for nucleophilic attack.

The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. In studies of various isoxazole derivatives, different DFT functionals have been employed to calculate the HOMO-LUMO energy gap to predict their relative pharmaceutical activities. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. These theoretical predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). While specific data for this compound is not available, the methodology is well-established. Theoretical calculations on similar molecules have shown a good correlation between the predicted and experimental spectroscopic data.

| Spectroscopic Parameter | Computational Method | Application |

|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Aids in the assignment of experimental NMR signals. |

| Vibrational Frequencies | DFT calculations | Helps in the interpretation of IR and Raman spectra. |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. For this compound, the cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the orientation of the cyclohexyl and amino groups relative to the isoxazole ring can vary.

Computational methods can be used to map the potential energy surface (PES) of the molecule, which represents the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for their interconversion. This analysis provides insights into the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. For transformations involving this compound, computational studies could elucidate the step-by-step process of the reaction, identify any short-lived intermediates, and determine the structure and energy of the transition states. This information is invaluable for understanding the factors that control the reaction rate and selectivity. For instance, DFT has been used to examine the mechanism of pyridine (B92270) formation from isoxazoles, revealing the role of a Lewis acid catalyst and the nature of the intermediates. nsf.govrsc.org

Molecular Dynamics (MD) Simulations for Behavior in Different Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound in various chemical environments, such as in different solvents or in the presence of other molecules. These simulations can reveal how the molecule's conformation and interactions change over time, providing a more realistic picture of its behavior than static quantum chemical calculations. For example, MD simulations have been used to study the curing process of epoxy resins with amine curing agents and to investigate the binding mechanisms of isoxazole derivatives with biological targets. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. While specific QSPR studies exclusively focused on this compound and its direct analogs are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand how structural modifications of this scaffold would likely influence its properties.

A hypothetical QSPR study on a series of this compound analogs would involve the synthesis of a library of related molecules and the experimental determination of a particular property of interest. This property could be, for example, solubility, lipophilicity (LogP), or a biological activity such as enzyme inhibition (IC50). Subsequently, a variety of molecular descriptors for each analog would be calculated using computational software. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic characteristics.

Hypothetical Data for a QSPR Study

To illustrate the methodology, a hypothetical dataset for a series of 5-alkylisoxazol-4-amine analogs and their fictional inhibitory activity against a target enzyme is presented below. In this notional study, the cyclohexyl group at the 5-position of the isoxazole ring is varied with other alkyl and cycloalkyl substituents.

| Compound ID | R Group (at position 5) | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | Methyl | 112.13 | 0.85 | 52.04 | 50.2 |

| 2 | Ethyl | 126.15 | 1.28 | 52.04 | 35.7 |

| 3 | Isopropyl | 140.18 | 1.65 | 52.04 | 22.1 |

| 4 | Cyclopentyl | 166.22 | 2.35 | 52.04 | 10.5 |

| 5 | Cyclohexyl | 180.25 | 2.87 | 52.04 | 5.8 |

| 6 | Phenyl | 174.19 | 2.10 | 52.04 | 15.3 |

Analysis of Research Findings

In this hypothetical QSPR model, a clear trend can be observed. As the size and lipophilicity of the substituent at the 5-position increase from methyl to cyclohexyl, the biological activity (represented by a lower IC50 value) improves. This suggests that a larger, more hydrophobic group at this position is favorable for binding to the hypothetical enzyme's active site. The phenyl-substituted analog, while having a higher molecular weight than the cyclopentyl analog, shows a slightly lower activity, which could indicate that pure lipophilicity is not the only determining factor and that the specific shape of the substituent also plays a role.

A QSPR equation could be derived from this data using statistical methods like multiple linear regression. Such an equation might take the form of:

log(1/IC50) = c0 + c1(LogP) + c2(Molecular Weight) + ...

Where the coefficients (c0, c1, c2, etc.) would be determined by the regression analysis. A good QSPR model would have a high correlation coefficient (R²) and predictive power, which would be assessed through cross-validation techniques.

The insights gained from such a QSPR study would be invaluable for the rational design of new, potentially more potent analogs of this compound. For instance, the model might suggest that even larger cycloalkyl groups or cyclohexyl rings with specific substitutions could lead to further improvements in activity.

Advanced Analytical Methodologies for 5 Cyclohexylisoxazol 4 Amine

Chromatographic Separations for Purity Analysis and Isomer Resolution

Chromatography is the cornerstone of purity assessment and isomer separation in chemical analysis. For 5-Cyclohexylisoxazol-4-amine, various chromatographic techniques can be optimized to ensure the quality and consistency of the substance.

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the content of this compound and its related impurities. A robust HPLC method separates the main compound from any process-related impurities or degradation products.

Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. Method development would involve systematically optimizing various parameters to achieve efficient separation with good peak shape and resolution. The basic nature of the amine group requires careful control of the mobile phase pH to ensure it is protonated, which typically results in better chromatographic performance.

Key steps in method development include:

Column Selection: A C18 or C8 stationary phase would be appropriate, providing hydrophobic interactions with the cyclohexyl and isoxazole (B147169) moieties.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (acetonitrile or methanol) would be effective. The aqueous phase pH should be maintained in the acidic range (e.g., pH 2.5-4.0) to ensure the amine is consistently protonated.

Detection: The isoxazole ring contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector would be advantageous to gather spectral data across a range of wavelengths, aiding in peak identification and purity assessment.

The following table outlines a typical set of starting parameters for the development of an HPLC method for this compound.

| Parameter | Proposed Condition | Rationale |

| Stationary Phase | C18, 100 Å, 3.5 µm, 4.6 x 150 mm | Provides good retention for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the amine for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Common organic solvent providing good separation efficiency. |

| Gradient | 10% to 90% B over 20 minutes | To elute a potential range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV/PDA at 254 nm | The isoxazole ring is expected to have UV absorbance. |

| Injection Volume | 5 µL | A small volume to prevent peak distortion. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the high polarity and low volatility of the primary amine group, which can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com To overcome this, derivatization is required to convert the amine into a more volatile and thermally stable derivative. libretexts.org

Common derivatization strategies for primary amines include:

Acylation: Reaction with an agent like acetic anhydride (B1165640) to form the corresponding N-acetyl amide. This derivative is less polar and more volatile. unibo.it

Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amine with a silyl (B83357) group. sigmaaldrich.com

Once derivatized, GC-MS analysis provides powerful separation and identification capabilities. The gas chromatograph separates the derivatized analyte from other volatile impurities, and the mass spectrometer provides mass-to-charge ratio data. This data yields the molecular weight of the derivative and a characteristic fragmentation pattern that serves as a "fingerprint" for structural confirmation. researchgate.net This technique is particularly useful for identifying and quantifying volatile or semi-volatile process impurities that may not be amenable to HPLC analysis.

The this compound molecule is achiral and therefore does not exist as enantiomers. However, chiral chromatography is a critical technique if any of the synthetic precursors are chiral or if stereoisomeric impurities could potentially be formed during the synthesis. The separation of enantiomers is crucial in the pharmaceutical industry as different enantiomers can have distinct pharmacological activities.

For the analysis of related chiral isoxazole compounds, HPLC with a chiral stationary phase (CSP) is the most common approach. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide range of chiral molecules, including various azole derivatives. nih.govchiralpedia.commdpi.com Method development involves screening different CSPs and mobile phase systems to achieve baseline separation of the enantiomers. mdpi.com

The following table summarizes typical conditions used for the chiral separation of azole compounds, which would be applicable to potential chiral analogues of this compound.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IA/IB) | Known to be effective for a wide range of chiral compounds, including heterocycles. mdpi.comnih.gov |

| Mobile Phase Mode | Normal Phase, Polar Organic, or Reversed Phase | The choice depends on the analyte's solubility and interaction with the CSP. mdpi.commdpi.com |

| Normal Phase Eluent | Heptane/Isopropanol (e.g., 90:10 v/v) | Common nonpolar/polar mixture for normal phase chiral separations. |

| Polar Organic Eluent | Acetonitrile or Methanol (neat or in combination) | Used for compounds with higher polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | Adjusted to optimize resolution and analysis time. |

| Detection | UV or Circular Dichroism (CD) | CD detection can help determine the elution order of the enantiomers. |

Hyphenated Techniques for Comprehensive Characterization and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation and sensitive quantification of impurities and degradation products. ijsdr.orgajpaonline.com These methods provide a wealth of information from a single analysis.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful hyphenated technique. ajrconline.org By interfacing an HPLC system with a mass spectrometer, it is possible to obtain the molecular weight of each component as it elutes from the column. This is invaluable for identifying unknown impurities, confirming the identity of known impurities, and studying degradation pathways. Electrospray ionization (ESI) in positive ion mode would be an effective ionization technique for this compound, readily protonating the basic amine group.

Other relevant hyphenated techniques include:

LC-NMR: Couples HPLC with Nuclear Magnetic Resonance spectroscopy. While less sensitive than LC-MS, LC-NMR can provide complete and unambiguous structural information on impurities without the need for their isolation. ijfmr.com

GC-MS: As discussed previously, this is the primary hyphenated method for analyzing volatile derivatives and impurities.

The use of these techniques is central to impurity profiling, a critical activity in pharmaceutical development that involves the identification and quantification of all impurities in a drug substance. ijsdr.orgajrconline.org

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, particularly cyclic voltammetry (CV), can provide significant insight into the redox properties of this compound. nih.gov This technique measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The resulting voltammogram reveals the oxidation and reduction potentials of the molecule.

For this compound, two key structural features are electrochemically active:

The Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to reductive cleavage. nsf.govnih.gov Studying this reduction potential can provide information about the compound's stability in reducing environments.

The Amino Group: Primary aromatic amines can be electrochemically oxidized. researchgate.net CV can determine the potential at which this oxidation occurs, which can be relevant to understanding metabolic pathways and degradation mechanisms involving oxidation.

A typical CV experiment would involve dissolving the compound in a solvent containing a supporting electrolyte and using a three-electrode system (working, reference, and counter electrodes). The data obtained can help predict the compound's susceptibility to oxidative or reductive degradation and can be correlated with its electronic structure.

Development of Robust and Validated Analytical Protocols

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. upm-inc.comamericanpharmaceuticalreview.com Method validation is a regulatory requirement and provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the substance. particle.dk The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guideline. gmp-compliance.orgloesungsfabrik.de

A robust analytical protocol is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. sterlingpharmasolutions.com The development of a robust and validated HPLC method for assay and impurity determination of this compound would involve assessing the following parameters.

| Validation Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis demonstrates no co-eluting peaks. Resolution between analyte and adjacent peaks is >1.5. |

| Linearity | To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | From the reporting threshold to 120% of the specification limit for impurities. |

| Accuracy | The closeness of test results to the true value. Assessed by analyzing spiked samples with known amounts of impurity. | Recovery of 80-120% of the true value at each concentration. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision): RSD ≤ 10%. Intermediate Precision (inter-assay precision): RSD ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; precision (RSD) at this concentration should be ≤ 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in parameters (e.g., pH, column temperature, mobile phase composition). | The effect on the results (e.g., retention time, resolution) is evaluated; no significant impact should be observed. |

By rigorously developing and validating analytical protocols according to these principles, one can ensure the reliable and consistent quality control of this compound. americanpharmaceuticalreview.comresearchgate.net

Applications of 5 Cyclohexylisoxazol 4 Amine in Materials Science and Synthetic Chemistry

5-Cyclohexylisoxazol-4-amine as a Versatile Building Block in Complex Molecule Synthesis

There is no specific research available that demonstrates the use of the this compound core for scaffold diversification. In principle, the amine functional group could be modified to introduce a variety of substituents, thereby allowing for the generation of a library of derivatives. However, published examples of such a strategy employing this specific compound could not be identified.

Searches for the incorporation of this compound into macrocyclic and polycyclic structures did not yield any specific examples. The synthesis of such complex architectures often relies on bifunctional building blocks that can undergo cyclization reactions. mdpi.com While the amine group of this compound provides a handle for derivatization, its specific use in the construction of macrocycles or polycycles has not been reported. mdpi.com

Role in Supramolecular Chemistry and Host-Guest Interactions

There is no available literature that describes a role for this compound in supramolecular chemistry or host-guest interactions. Host-guest chemistry relies on non-covalent interactions between a host molecule and a guest molecule. thno.orgnih.govfiveable.meresearchgate.net The structural features of this compound, such as the cyclohexyl group and the isoxazole (B147169) ring, could potentially participate in such interactions, but no studies have been published to confirm or explore this possibility.

Potential in Polymer Chemistry as a Monomer or Functional Additive

An extensive search of the scientific literature did not reveal any studies on the use of this compound in polymer chemistry, either as a monomer for polymerization or as a functional additive to modify the properties of existing polymers.

Exploration in Chemical Sensing and Detection Technologies

There are no documented explorations of this compound in the field of chemical sensing and detection technologies. The development of chemical sensors often involves the design of molecules with specific recognition sites and signaling capabilities, and there is no indication that this compound has been investigated for such purposes.

Applications as a Ligand or Organocatalyst in Chemical Transformations

No research could be found detailing the application of this compound as a ligand for metal catalysts or as an organocatalyst in chemical transformations. The nitrogen and oxygen atoms within the isoxazole ring and the exocyclic amine group could potentially coordinate to metal centers or participate in catalytic cycles; however, its efficacy in these roles has not been reported in the scientific literature.

Data on Synthetic Applications

The following table summarizes the lack of available data regarding the specific applications of this compound in the areas reviewed.

| Application Area | Research Findings for this compound |

| Complex Molecule Synthesis | No specific studies found. |

| Scaffold Diversification | No specific examples found. |

| Macrocycle/Polycycle Synthesis | No specific incorporation reported. |

| Supramolecular Chemistry | No studies on host-guest interactions found. |

| Polymer Chemistry | No use as a monomer or additive reported. |

| Chemical Sensing | No applications in detection technologies found. |

| Ligand/Organocatalyst | No catalytic applications reported. |

Investigation of Optoelectronic Properties in Derived Materials